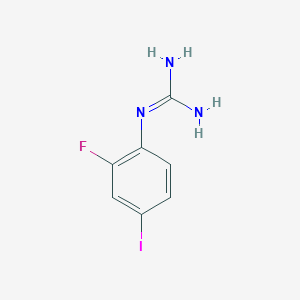
1-(2-Fluoro-4-iodophenyl)guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Fluoro-4-iodophenyl)guanidine is a compound of significant interest in the field of organic chemistry It features a guanidine group attached to a phenyl ring substituted with fluorine and iodine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluoro-4-iodophenyl)guanidine typically involves the reaction of 2-fluoro-4-iodoaniline with a guanylating agent. One common method is the use of N-chlorophthalimide, isocyanides, and amines in a one-pot synthesis approach. This method provides a straightforward and efficient route to obtain the desired guanidine derivative with high yields under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process. Additionally, the choice of solvents and catalysts can be optimized to ensure high purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Fluoro-4-iodophenyl)guanidine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The guanidine group can participate in redox reactions, leading to the formation of different oxidation states.
Coupling Reactions: The compound can be used in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while oxidation and reduction reactions can lead to various oxidized or reduced forms of the compound.
Aplicaciones Científicas De Investigación
1-(2-Fluoro-4-iodophenyl)guanidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structure.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(2-Fluoro-4-iodophenyl)guanidine involves its interaction with molecular targets such as enzymes or receptors. The guanidine group can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or modulation of the target’s activity. The fluorine and iodine atoms can enhance the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
2-Fluoro-4-iodoaniline: A precursor in the synthesis of 1-(2-Fluoro-4-iodophenyl)guanidine.
N-Phenylguanidine: A structurally similar compound with different substituents on the phenyl ring.
Trametinib: A kinase inhibitor with a similar fluorinated and iodinated phenyl structure.
Uniqueness
This compound is unique due to the presence of both fluorine and iodine atoms on the phenyl ring, which imparts specific chemical properties and potential applications. Its guanidine group also provides versatility in forming various derivatives and participating in different chemical reactions.
Propiedades
Fórmula molecular |
C7H7FIN3 |
|---|---|
Peso molecular |
279.05 g/mol |
Nombre IUPAC |
2-(2-fluoro-4-iodophenyl)guanidine |
InChI |
InChI=1S/C7H7FIN3/c8-5-3-4(9)1-2-6(5)12-7(10)11/h1-3H,(H4,10,11,12) |
Clave InChI |
HLRGQNUBTZFXIC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1I)F)N=C(N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


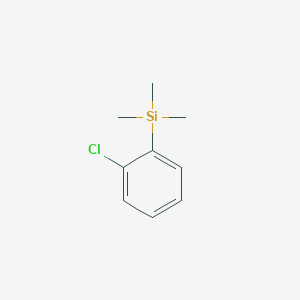
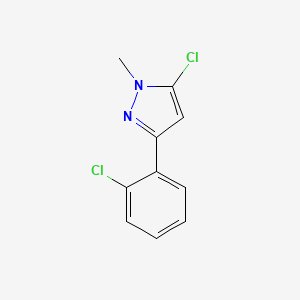
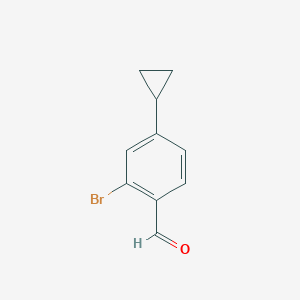
![2-Methylimidazo[1,2-b]pyridazin-3-amine hydrochloride](/img/structure/B13679370.png)
![1-(tert-Butyl)-4-[2-(methoxymethoxy)ethyl]benzene](/img/structure/B13679386.png)
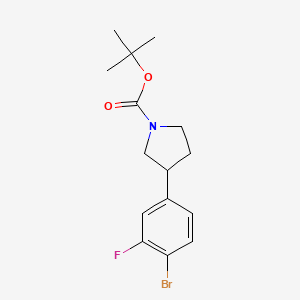



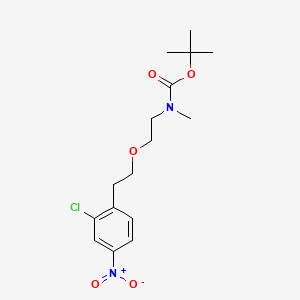
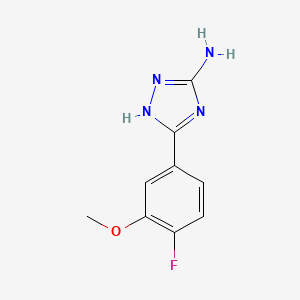
![2-(2,6-Difluorophenyl)-6-fluoroimidazo[1,2-a]pyridine](/img/structure/B13679451.png)
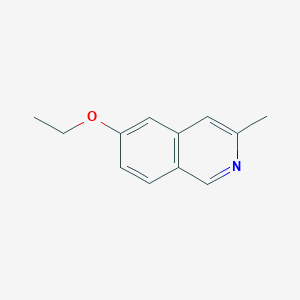
![1-Oxaspiro[5.7]tridecan-4-one](/img/structure/B13679459.png)
